Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate is a complex organic compound characterized by its unique spirocyclic structure and specific functional groups. This compound has gained attention in various fields of research due to its potential applications in medicinal chemistry, organic synthesis, and material science. Its molecular formula is , and it has a molecular weight of approximately 295.31 g/mol.
The compound can be synthesized from simpler precursors, particularly involving the spirocyclic intermediate 1,4-dioxa-8-azaspiro[4.5]decane. This compound is available from various chemical suppliers and is utilized in research laboratories for synthetic purposes.
Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate falls under the category of organic compounds, specifically as an ester due to the presence of the benzoate group. Its unique structure classifies it as a spirocyclic compound, which can exhibit interesting biological activities.
The synthesis of Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate typically involves multiple synthetic steps:
The reaction conditions must be optimized for yield and purity, often requiring specific temperatures and solvent systems. Additionally, the use of continuous flow reactors may enhance the efficiency and scalability of the synthesis process.
The molecular structure of Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate features a spirocyclic system that contributes to its distinct chemical properties. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.31 g/mol |
| IUPAC Name | methyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-fluorobenzoate |
| InChI Key | HDTOJCSYEYUZCJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)N2CCC3(CC2)OCCO3)F |
The InChI representation provides a standardized way to describe the chemical structure, facilitating communication among chemists.
Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate can undergo several types of chemical reactions:
Common reagents for these reactions include:
Major products from these reactions vary based on specific reagents and conditions used.
Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate exhibits several notable physical properties:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | Not specified |
| Flash Point | Not specified |
The compound's reactivity is influenced by its functional groups and structural features:
Relevant data regarding safety and handling should be consulted from material safety data sheets provided by suppliers.
Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate has several applications in scientific research:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8